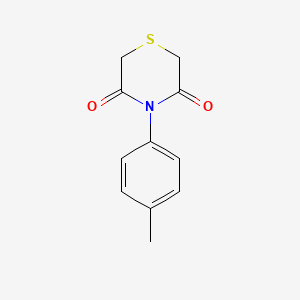

4-(4-Methylphenyl)thiomorpholine-3,5-dione

Description

Contextualization within Thiomorpholinedione Scaffolds

The thiomorpholine (B91149) scaffold is the sulfur analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com This substitution imparts distinct physicochemical properties, influencing factors like lipophilicity and metabolic stability. ontosight.ai Thiomorpholine and its derivatives have been extensively explored by synthetic chemists due to their structural versatility and have become recognized as privileged scaffolds in medicinal chemistry. jchemrev.comjchemrev.com These core structures are integral components in the development of new therapeutic agents, demonstrating a wide array of biological activities. jchemrev.comresearchgate.net

The thiomorpholinedione scaffold, specifically, refers to a thiomorpholine ring bearing two ketone functionalities. The 3,5-dione arrangement, as seen in the title compound, creates a cyclic thioimide structure. The nitrogen atom of this ring system provides a convenient point for substitution, allowing for the synthesis of a diverse library of N-aryl or N-alkyl derivatives. researchgate.net This structural feature is crucial for tuning the molecule's properties and biological interactions.

| Property | Description |

| Core Structure | A six-membered heterocyclic ring containing one sulfur and one nitrogen atom. |

| Functional Groups | Characterized by two carbonyl (ketone) groups, typically at the 3 and 5 positions. |

| Chemical Nature | The N-substituted derivatives form a class of cyclic thioimides. |

| Significance | Serves as a key building block (scaffold) in medicinal chemistry for creating compounds with diverse pharmacological profiles. jchemrev.comresearchgate.net |

Historical Perspective of Thiomorpholine Derivatives in Chemical Research

The study of six-membered saturated heterocycles like morpholine and thiomorpholine has a long history in organic synthesis. jchemrev.com Initially, they found utility in industrial applications; for instance, morpholine has been used as a corrosion inhibitor and thiomorpholine as an organic solvent. researchgate.net The journey of thiomorpholine derivatives into the realm of medicinal chemistry began as researchers recognized their potential as bioactive molecules.

Over the decades, numerous synthetic routes to the core thiomorpholine ring have been developed. jchemrev.com Early methods included the transformation of diethanolamine (B148213) via an amino-mustard species, which was then cyclized with sodium sulfide (B99878). acs.org More recent approaches have focused on efficiency and scalability, such as telescoped photochemical reactions using low-cost starting materials like cysteamine (B1669678) and vinyl chloride. acs.orgwikipedia.org

This synthetic accessibility has propelled the exploration of thiomorpholine derivatives for a vast range of applications. Research has shown that thoughtfully substituted thiomorpholines can exhibit activities including antitubercular, antiprotozoal, antioxidant, hypolipidemic, and enzyme inhibitory effects. jchemrev.comjchemrev.com This rich history of synthesis and application has established thiomorpholine as a versatile and valuable scaffold in modern chemical research.

Significance and Research Trajectory of 4-(4-Methylphenyl)thiomorpholine-3,5-dione

The specific compound, this compound, belongs to the class of N-aryl-substituted thiomorpholine-3,5-diones. The research trajectory for this class of compounds has focused on their synthesis and the detailed investigation of their three-dimensional structures and dynamic stereochemistry. researchgate.net

Furthermore, in vitro and computational studies on other heterocyclic scaffolds have suggested that electron-releasing groups, such as a methyl group on a phenyl ring, can play an important role in the biological activity of a molecule. jchemrev.com Therefore, the significance of this compound lies in its utility as a model compound for fundamental stereochemical studies and as a potential building block for constructing more complex molecules with tailored properties.

Overview of Research Methodologies Applicable to the Compound

The study of this compound and its analogs employs a suite of modern chemical research methodologies to elucidate their synthesis, structure, and dynamic behavior.

Synthesis: The synthesis of N-aryl thiomorpholine-3,5-diones is typically achieved through a multi-step process. A common route involves the initial reaction of 3-thiaglutaric acid anhydride (B1165640) with the corresponding aniline (B41778) (in this case, p-toluidine) to form a mono-amide intermediate. This is followed by a dehydration-cyclization step to yield the final imide product, this compound. researchgate.net

Structural Characterization:

X-Ray Crystallography: This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For the N-aryl thiomorpholine-3,5-dione (B1330260) class, X-ray diffraction has been used to establish crystal structures, revealing details about bond lengths, bond angles, and the conformation of the thiomorpholine ring (which typically adopts a chair or twisted-chair form). researchgate.netmdpi.com It also provides insight into intermolecular interactions within the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure of the synthesized compounds in solution. mdpi.com Furthermore, variable-temperature NMR is a powerful technique applied to this class of compounds to study dynamic processes, such as the rate of rotation around the N-aryl bond and to calculate the energy barriers associated with the interconversion of atropisomers. researchgate.net

Computational Methods:

Density Functional Theory (DFT) Calculations: DFT calculations are a key computational tool used to complement experimental findings. mdpi.com These quantum chemical calculations can predict the lowest energy conformation of the molecule, map the energy profile of bond rotations, and help elucidate the mechanism of diastereomer interconversion. researchgate.net

Hirshfeld Surface Analysis: This computational technique is used in conjunction with X-ray crystallography data to visualize and quantify intermolecular interactions within the crystal, providing a deeper understanding of the forces that govern the crystal packing. mdpi.comresearchgate.net

The table below shows representative crystallographic data for a related precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), illustrating the type of information obtained from X-ray analysis. mdpi.com

| Parameter | Value for 4-(4-nitrophenyl)thiomorpholine mdpi.com |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 13.3525 |

| Unit Cell b (Å) | 10.3755 |

| Unit Cell c (Å) | 7.4464 |

| Unit Cell β (°) | 96.325 |

| Volume (ų) | 1025.34 |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIARJDWSBMVCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methylphenyl Thiomorpholine 3,5 Dione and Its Analogues

Retrosynthetic Analysis of the 4-(4-Methylphenyl)thiomorpholine-3,5-dione Core

A retrosynthetic analysis of the target molecule, this compound, suggests that the core thiomorpholine-3,5-dione (B1330260) ring can be disconnected at the two amide bonds. This approach leads to two key precursors: thiodiglycolic acid and 4-methylaniline. This disconnection strategy is based on the well-established formation of cyclic imides from dicarboxylic acids and primary amines. The forward synthesis would therefore involve the condensation of these two starting materials.

Classical Synthetic Routes to Thiomorpholine-3,5-dione Systems

The synthesis of the parent thiomorpholine (B91149) ring and its derivatives can be achieved through various classical methods, which often involve multi-step sequences and key cyclization reactions.

Multi-Step Synthesis Approaches

Historically, the synthesis of the thiomorpholine scaffold has been approached through several multi-step routes. One common strategy involves the transformation of diethanolamine (B148213) into an amino-mustard species, followed by cyclization with a sulfide (B99878) source like sodium sulfide to form the thiomorpholine ring. nih.gov Another approach starts with ethyl mercaptoacetate (B1236969) and aziridine (B145994), which react to form thiomorpholin-3-one. This intermediate can then be reduced using reagents like lithium aluminum hydride to yield thiomorpholine. nih.gov A further method involves the reaction of 2-mercaptoethanol (B42355) with aziridine to produce 2-(2-chloroethylthio)ethylamine hydrochloride, which subsequently undergoes cyclization in the presence of a base such as triethylamine (B128534) to afford thiomorpholine. nih.gov These methods, while effective for the basic thiomorpholine structure, require further functionalization to produce dione (B5365651) derivatives.

Cyclization Reactions in Thiomorpholinedione Formation

The crucial step in the formation of the thiomorpholine-3,5-dione ring is the cyclization reaction. This is typically an intramolecular condensation to form the two amide bonds. In the context of synthesizing N-substituted derivatives, the reaction between a dicarboxylic acid, such as thiodiglycolic acid, and a primary amine is a common strategy. The initial reaction forms a mono-amide intermediate, which then undergoes a second intramolecular condensation to yield the cyclic imide. researchgate.net Dehydrating agents or coupling reagents are often employed to facilitate this cyclization process. researchgate.net

Direct Synthesis of this compound

A direct and efficient synthesis of this compound and its N-aryl analogues has been reported. researchgate.net This method involves the reaction of thiodiglycolic acid with the corresponding aniline (B41778).

The synthesis proceeds in a two-step, one-pot manner. Initially, the reaction of thiodiglycolic acid with 4-methylaniline leads to the formation of a mono-amide intermediate in quantitative yield. This intermediate is then cyclized under mild conditions to produce the desired this compound. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields of the desired product. In the synthesis of N-aryl thiomorpholine-3,5-diones, the choice of solvent and coupling reagent plays a significant role. The use of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in tetrahydrofuran (B95107) (THF) at room temperature has been found to be effective for the cyclization step. researchgate.net This method has been applied to synthesize a series of N-aryl derivatives with varying substituents on the phenyl ring.

| Substituent on Phenyl Ring | Yield (%) |

|---|---|

| H | 85 |

| 4-Methyl | 82 |

| 4-Methoxy | 78 |

| 4-Chloro | 90 |

| 4-Nitro | 75 |

Catalyst Systems for Thiomorpholinedione Annulation

The annulation, or ring-forming, step in the synthesis of thiomorpholine-3,5-diones is effectively promoted by coupling reagents that activate the carboxylic acid group, facilitating the intramolecular amide bond formation. The BOP reagent is a prime example of such a system. researchgate.net While other dehydrating agents like acetic anhydride (B1165640) can be used, the mild conditions and high yields obtained with the BOP reagent make it a preferred choice for this transformation. researchgate.net The role of the BOP reagent is to convert the carboxylic acid into a more reactive species, which is then readily attacked by the amine to close the ring.

Advanced Synthetic Strategies and Novel Methodologies

Recent advancements in organic synthesis have paved the way for more efficient, sustainable, and sophisticated methods for constructing complex heterocyclic frameworks. These strategies move beyond classical approaches to offer improved yields, reduced environmental impact, and access to novel chemical diversity.

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances, reduce waste, and conserve energy. jddhs.comresearchgate.net In the context of thiomorpholine-3,5-dione synthesis, these principles can be applied to classical synthetic routes to enhance their sustainability. jddhs.com Traditional methods often involve multi-step processes with significant solvent use. researchgate.netdntb.gov.ua

Emerging green techniques that could be applied include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netmdpi.com This technique could be particularly effective for the cyclization step in thiomorpholinedione synthesis, potentially reducing the need for prolonged heating. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. jddhs.com

Solvent-Free Reactions or Use of Green Solvents: Conducting reactions in the absence of a solvent or by substituting hazardous organic solvents with environmentally benign alternatives (e.g., water, ionic liquids, or supercritical fluids) is a cornerstone of green chemistry. jddhs.com Investigating solvent-free conditions for the reaction between an aniline and thiodiglycolic anhydride could significantly improve the environmental profile of the synthesis.

Catalysis: The development of recyclable catalysts, including biocatalysts and heterogeneous catalysts, can improve atom economy and reduce waste from stoichiometric reagents. jddhs.commdpi.com

While specific literature on the green synthesis of this compound is nascent, the application of these established green methodologies presents a promising avenue for future research to develop more sustainable and efficient synthetic protocols. ejcmpr.com

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. mdpi.com This methodology has been successfully applied to construct a variety of sulfur-containing heterocycles. rsc.orgbeilstein-journals.org The general mechanism often involves the generation of a thiyl radical from a suitable thiol precursor through a single-electron transfer (SET) process mediated by a photoexcited catalyst. beilstein-journals.org This reactive radical can then engage in cyclization reactions with unsaturated partners like alkenes or alkynes. rsc.org

For instance, photoredox-catalyzed cascade [2+2+1] cyclizations of 1,6-enynes with thiols have been developed to rapidly construct complex sulfur-containing polycyclic derivatives. rsc.org Although a direct photoredox synthesis of the thiomorpholine-3,5-dione ring has not been explicitly reported, the principles suggest a potential pathway. A hypothetical strategy could involve the generation of a radical on a suitably functionalized N-aryl dithio- or monothio- dicarboxamide precursor, followed by an intramolecular cyclization to form the six-membered ring. The versatility and mild conditions of photoredox catalysis make it an attractive strategy for exploring novel routes to these and other related N-heterocycles. mdpi.comresearchgate.net

Achieving high chemo- and regioselectivity is critical in the synthesis of heterocyclic compounds to avoid the formation of undesired isomers and byproducts. The established synthesis of N-aryl thiomorpholine-3,5-diones demonstrates excellent control over selectivity through a stepwise approach. researchgate.netdntb.gov.ua

The synthesis typically proceeds in two distinct steps:

Amide Formation: Thiodiglycolic anhydride is reacted with a substituted aniline. This reaction is highly chemoselective, with the amine nucleophile exclusively attacking one of the carbonyl groups of the anhydride to open the ring and form a single mono-amide carboxylic acid intermediate.

Cyclization: The resulting intermediate is then cyclized using a coupling reagent, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), to form the desired imide ring. researchgate.net

This two-step sequence ensures perfect regioselectivity, as the connectivity of the atoms is unambiguously defined in the first step, leading to the formation of the 1,4-thiazinane-3,5-dione structure rather than other potential isomers. The mild conditions of the BOP-mediated cyclization further enhance chemoselectivity, preserving other functional groups that may be present on the N-aryl ring. researchgate.net This strategic control is fundamental to the successful and unambiguous synthesis of the target compound family.

Synthesis of Substituted this compound Derivatives

The functionalization of the core this compound structure is key to modulating its physicochemical properties and exploring its potential in various applications. Substitutions can be introduced at either the N-phenyl moiety or the thiomorpholine ring itself.

The most direct method for introducing diversity at the N-phenyl group is to utilize a range of commercially or synthetically available substituted anilines in the initial synthetic step. A study by Szawkało et al. demonstrated this approach by synthesizing a series of N-aryl-substituted thiomorpholine-3,5-diones. researchgate.net The general synthetic scheme involves the reaction of thiodiglycolic anhydride with various anilines to yield the corresponding mono-amides, which are subsequently cyclized. This methodology allows for the introduction of a wide array of substituents onto the phenyl ring, including alkyl, halogen, and other functional groups. researchgate.netdntb.gov.ua

The table below summarizes the synthesis of various N-aryl thiomorpholine-3,5-diones, showcasing the versatility of this approach. researchgate.net

| Entry | N-Aryl Substituent | Product | Yield (%) |

| 1 | Phenyl | 4-Phenylthiomorpholine-3,5-dione | 75 |

| 2 | 4-Methylphenyl | This compound | 82 |

| 3 | 2-Methylphenyl | 4-(2-Methylphenyl)thiomorpholine-3,5-dione | 85 |

| 4 | 2,6-Dimethylphenyl | 4-(2,6-Dimethylphenyl)thiomorpholine-3,5-dione | 78 |

| 5 | 2-Ethylphenyl | 4-(2-Ethylphenyl)thiomorpholine-3,5-dione | 81 |

| 6 | 2-Isopropylphenyl | 4-(2-Isopropylphenyl)thiomorpholine-3,5-dione | 79 |

| 7 | 2,6-Diethylphenyl | 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione | 83 |

| 8 | 2,6-Diisopropylphenyl | 4-(2,6-Diisopropylphenyl)thiomorpholine-3,5-dione | 76 |

This table is generated based on data from the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. researchgate.net

Direct derivatization of the thiomorpholine-3,5-dione ring presents a greater synthetic challenge but offers a route to novel analogues not accessible through the primary synthesis. The methylene (B1212753) carbons (at the C2 and C6 positions) adjacent to the sulfur atom and the carbonyl groups are potential sites for functionalization.

Potential, though not yet explicitly reported, strategies for derivatization could include:

α-Functionalization: Under appropriate basic conditions, the enolization of the dione could allow for reactions at the α-carbon positions. This could include alkylation, halogenation, or aldol-type condensation reactions to introduce substituents at the C2 and/or C6 positions.

Sulfur Oxidation: The sulfur atom in the thiomorpholine ring is a key site for modification. It can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone using common oxidizing agents. This modification significantly alters the polarity, lipophilicity, and geometry of the molecule, providing access to two new classes of derivatives. mdpi.com The synthesis of N-aryl-1,4-thiomorpholine 1,1-dioxides via alternative routes has been reported, indicating the chemical accessibility of this oxidized scaffold. semanticscholar.org

Radical Reactions: As seen in related systems, modern synthetic methods such as visible light-promoted decarboxylative alkylation could potentially be adapted to functionalize the thiomorpholine ring, offering a pathway to introduce alkyl or other fragments at specific positions. acs.org

Exploration of these derivatization strategies would significantly expand the chemical space around the this compound scaffold.

Molecular Structure, Conformation, and Spectroscopic Analysis

Advanced Structural Elucidation of 4-(4-Methylphenyl)thiomorpholine-3,5-dione

The intricate details of the molecular structure and conformation of this compound have been elucidated through a combination of sophisticated analytical methods.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the conformational dynamics of this compound in solution. Studies on a series of N-aryl-substituted thiomorpholine-3,5-diones have revealed the presence of rotational isomers (rotamers) due to restricted rotation around the N-aryl bond. researchgate.net This phenomenon leads to a doubling of signals in the NMR spectra, providing a window into the dynamic stereochemistry of these molecules. researchgate.net

Variable-temperature NMR studies have further supported the hypothesis of the existence of these rotamers. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the major and minor rotameric forms in solution. researchgate.net For related N-aryl thiomorpholine-3,5-diones, NOESY analysis has confirmed the predominance of the Z-rotamer over the E-rotamer. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | Signals corresponding to the p-tolyl group |

| CH2-S | 3.5 - 4.0 | s | Methylene (B1212753) protons adjacent to the sulfur atom |

| CH2-N | 4.0 - 4.5 | s | Methylene protons adjacent to the nitrogen atom |

| CH3 | 2.3 - 2.5 | s | Methyl protons of the p-tolyl group |

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For this compound, characteristic vibrational bands associated with its functional groups are expected. The interpretation of these spectra can be enhanced by theoretical calculations using methods like Density Functional Theory (DFT). bldpharm.com

Key expected vibrational frequencies include the carbonyl (C=O) stretching vibrations, which are typically strong in the IR spectrum and appear in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations and the aromatic C=C stretching bands are also anticipated. The presence of the sulfur atom in the thiomorpholine (B91149) ring will give rise to C-S stretching vibrations, which are generally weaker and appear at lower frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1650 - 1750 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the compound's elemental composition. The isotopic pattern, particularly the presence of the ³⁴S isotope, would further corroborate the presence of sulfur in the molecule.

The fragmentation pathways can be predicted based on the structure of the molecule. Common fragmentation would likely involve the cleavage of the thiomorpholine ring and the loss of small neutral molecules like carbon monoxide (CO). The p-tolyl group would be expected to give a characteristic fragment at m/z 91.

Crystallographic Studies of this compound and its Analogues

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the solid-state structure of molecules.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of a series of N-aryl-substituted thiomorpholine-3,5-diones has been performed, revealing detailed structural parameters. researchgate.net For these compounds, the thiomorpholine ring typically adopts a chair or a twisted-boat conformation. researchgate.net The orientation of the N-aryl substituent relative to the thiomorpholine ring is a key structural feature. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds. miamioh.edu

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.1139(8) |

| b (Å) | 5.1000(3) |

| c (Å) | 13.6329(5) |

| β (°) | 106.538(4) |

| Volume (ų) | 1074.02(9) |

| Z | 4 |

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While specific studies on the polymorphism of this compound are not extensively reported, it is a phenomenon that can be anticipated for such molecules. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism often involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The crystal packing and intermolecular interactions observed in the single-crystal structure provide insights into the potential for polymorphic forms. miamioh.edu

Conformational Dynamics of the Thiomorpholine-3,5-dione Ring

The conformational flexibility of the six-membered thiomorpholine-3,5-dione ring is a crucial aspect of its stereochemistry. The presence of a sulfur atom and two carbonyl groups within the ring, along with the N-aryl substituent, dictates its preferred spatial arrangement. The dynamic behavior of this ring system involves transitions between various low-energy conformations.

The non-planar nature of the six-membered thiomorpholine-3,5-dione ring is described by its puckering. The puckering of a six-membered ring can be quantitatively described using Cremer-Pople parameters, which define the conformation in terms of a total puckering amplitude and two phase angles. For a six-membered ring, the primary conformations are the chair, boat, and twist-boat forms.

In the case of the thiomorpholine-3,5-dione ring, the presence of the sulfur heteroatom and the sp2-hybridized carbonyl carbons influences the puckering. Studies on analogous N-aryl thiomorpholine-3,5-diones have shown that the ring can exist in various distorted boat or twist-boat conformations in the solid state. researchgate.net The specific conformation adopted is a delicate balance of minimizing torsional strain and steric interactions within the molecule.

To illustrate the geometry of this heterocyclic system, the following tables present crystallographic data for the closely related, unsubstituted 4-phenylthiomorpholine-3,5-dione. This data serves as a valuable reference for understanding the structural parameters of the 4-(4-methylphenyl) derivative.

Table 1: Selected Bond Lengths for 4-Phenylthiomorpholine-3,5-dione (Analogous Compound)

| Bond | Length (Å) |

|---|---|

| S(1)-C(2) | 1.795(2) |

| S(1)-C(6) | 1.801(2) |

| N(4)-C(3) | 1.403(3) |

| N(4)-C(5) | 1.405(3) |

| N(4)-C(7) | 1.439(3) |

| C(2)-C(3) | 1.515(3) |

| C(5)-C(6) | 1.513(3) |

| C(3)-O(1) | 1.213(3) |

| C(5)-O(2) | 1.214(3) |

Data is for an analogous compound and is presented for illustrative purposes.

Table 2: Selected Bond Angles for 4-Phenylthiomorpholine-3,5-dione (Analogous Compound)

| Angle | Degree (°) |

|---|---|

| C(2)-S(1)-C(6) | 96.9(1) |

| C(3)-N(4)-C(5) | 126.8(2) |

| C(3)-N(4)-C(7) | 116.3(2) |

| C(5)-N(4)-C(7) | 116.8(2) |

| S(1)-C(2)-C(3) | 114.2(2) |

| N(4)-C(3)-C(2) | 117.8(2) |

| S(1)-C(6)-C(5) | 114.1(2) |

| N(4)-C(5)-C(6) | 117.9(2) |

Data is for an analogous compound and is presented for illustrative purposes.

Table 3: Selected Torsion Angles for 4-Phenylthiomorpholine-3,5-dione (Analogous Compound)

| Torsion Angle | Degree (°) |

|---|---|

| C(6)-S(1)-C(2)-C(3) | -58.4(2) |

| S(1)-C(2)-C(3)-N(4) | 48.0(2) |

| C(2)-C(3)-N(4)-C(5) | -11.0(3) |

| C(3)-N(4)-C(5)-C(6) | -10.5(3) |

| N(4)-C(5)-C(6)-S(1) | 46.9(2) |

| C(5)-C(6)-S(1)-C(2) | -57.4(2) |

Data is for an analogous compound and is presented for illustrative purposes.

The conformation of this compound is significantly influenced by a variety of intramolecular interactions. These non-covalent interactions play a critical role in determining the three-dimensional shape of the molecule, including the orientation of the 4-methylphenyl group relative to the thiomorpholine-3,5-dione ring.

One of the most important factors is the steric hindrance between the aryl substituent and the heterocyclic ring. In N-aryl imides, rotation around the N-C(aryl) bond is often restricted. researchgate.net For ortho-substituted derivatives of N-aryl thiomorpholine-3,5-diones, this restricted rotation can lead to atropisomerism, where distinct, non-interconverting rotational isomers can be observed. researchgate.net While the para-methyl group in this compound does not introduce the same level of steric clash as an ortho substituent, it can still influence the rotational barrier and the preferred dihedral angle between the phenyl ring and the mean plane of the imide group.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of 4-(4-Methylphenyl)thiomorpholine-3,5-dione

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intricacies of the electronic structure of this compound. These computational approaches offer a detailed view of the molecule's orbitals and electrostatic potential.

Density Functional Theory (DFT) serves as a powerful tool for the geometry optimization and electronic structure calculation of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar geometry for the thiomorpholine-3,5-dione (B1330260) ring, adopting a conformation such as a chair or a twisted-boat, which is characteristic of similar heterocyclic systems. The orientation of the 4-methylphenyl group relative to this ring is also a key structural parameter determined by these calculations. Computational studies on related N-aryl imides have demonstrated the utility of DFT in accurately predicting such structural features. nih.govacs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich thiomorpholine (B91149) ring and the sulfur atom, while the LUMO would likely be distributed over the dione (B5365651) and the phenyl ring. The presence of the electron-donating methyl group on the phenyl ring is anticipated to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This is an interactive data table. Values are illustrative and based on typical DFT calculations for similar molecules.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the EPS map would highlight regions of negative potential (in red) around the electronegative oxygen and sulfur atoms of the dione and thioether groups, respectively. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (in blue) would be expected around the hydrogen atoms. This mapping is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Molecular Dynamics Simulations and Conformational Searching

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound, exploring its flexibility and conformational preferences over time.

By analyzing the conformational changes throughout an MD simulation, a free energy landscape can be constructed. This landscape maps the different conformations of the molecule to their corresponding free energies, revealing the most stable (lowest energy) conformations and the energy barriers between them. For this compound, this exploration would identify the preferred three-dimensional arrangements of the molecule in solution, which is crucial for understanding its interactions with other molecules. Studies on similar heterocyclic compounds have successfully used this approach to elucidate conformational preferences. mdpi.com

| Conformer | Relative Free Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Chair (Equatorial Phenyl) | 0.0 | 175 |

| Chair (Axial Phenyl) | 2.5 | 85 |

| Twist-Boat | 4.2 | - |

This is an interactive data table. Values are illustrative and based on typical results from molecular dynamics simulations for similar heterocyclic systems.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A theoretical ligand-protein interaction profiling for this compound would involve docking the compound into the active site of various biologically relevant protein targets. The choice of target proteins would be guided by the known activities of similar thiomorpholine-containing molecules, which have shown potential as, for example, antimicrobial or anticancer agents.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A protein target, for instance, a bacterial enzyme or a human kinase, would be selected, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be docked into the active site of the protein. The simulation would generate multiple possible binding poses.

Analysis of Interactions: The resulting poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

For this compound, the thiomorpholine-3,5-dione core could potentially form hydrogen bonds with appropriate donor/acceptor residues in a protein's active site. The 4-methylphenyl group could engage in hydrophobic or pi-stacking interactions. A hypothetical interaction profile is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl groups (C=O) of the dione ring | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Nitrogen atom of the thiomorpholine ring | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Sulfur atom of the thiomorpholine ring | Hydrophobic/Sulfur-aromatic interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| 4-Methylphenyl group | Hydrophobic/Pi-stacking | Phenylalanine, Tyrosine, Tryptophan |

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound and its derivatives could be developed based on a set of known active compounds with similar structural scaffolds.

This model could then be used as a 3D query in virtual screening of large chemical databases to identify other molecules with a similar arrangement of pharmacophoric features, which are likely to exhibit similar biological activities. This approach is a powerful tool for hit identification in the early stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for a series of this compound derivatives, a crucial first step is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometric | Molecular Surface Area | 3D shape and size |

| Physicochemical | LogP | Lipophilicity |

| Electronic | Dipole Moment | Polarity of the molecule |

With a set of selected descriptors for a series of this compound derivatives and their corresponding biological activity data, a predictive QSAR model can be developed. Various statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for when the number of descriptors is large.

Support Vector Machines (SVM): A machine learning-based method that can handle non-linear relationships.

The predictive power of the developed QSAR model is then validated using internal and external validation techniques to ensure its robustness and reliability.

In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly important in QSAR and structure-activity relationship (SAR) prediction. researchgate.netschrodinger.comnih.govijsmr.in These advanced computational methods can handle large and complex datasets and can often build more accurate and predictive models than traditional statistical techniques.

For a series of this compound derivatives, ML algorithms such as Random Forests, Gradient Boosting, and Deep Neural Networks could be employed to develop sophisticated QSAR models. ijsmr.in These models could potentially uncover complex, non-linear relationships between the molecular features and the biological activity that might be missed by conventional methods. The application of AI in this context could accelerate the identification of novel and potent derivatives of this compound for further experimental investigation.

Compound Names Mentioned in this Article

Pharmacological and Biological Profile of 4 4 Methylphenyl Thiomorpholine 3,5 Dione and Its Analogues Mechanism Based in Vitro Studies

Target Identification and Mechanism of Action Studies (Cellular and Molecular Levels)

Understanding the precise molecular targets and mechanisms of action is fundamental in drug discovery. This section reviews the available data concerning the interaction of 4-(4-Methylphenyl)thiomorpholine-3,5-dione and its analogues with key biological molecules.

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Key enzymes such as Dipeptidyl peptidase-IV (DPP-IV), InhA (Enoyl-acyl carrier protein reductase), and Src Kinase are significant targets in various diseases.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine exopeptidase involved in glucose metabolism by inactivating incretins like glucagon-like peptide-1 (GLP-1). nih.gov Its inhibition is a validated strategy for managing type 2 diabetes. nih.gov

Src Kinase: This is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in cancer, and its inhibition can affect downstream signaling pathways. nih.gov

Based on a review of available literature, no specific in vitro studies detailing the inhibitory activity of this compound against DPP-IV, InhA, or Src Kinase have been reported.

Receptor binding assays are crucial for identifying if a compound interacts with specific cell surface or intracellular receptors to trigger a biological response. For instance, studies on various heterocyclic compounds have utilized radioligand binding assays with membranes from cells transfected with specific receptors, such as the cannabinoid receptors CB1 and CB2, to determine binding affinity (Ki) and selectivity. nih.govnih.gov

Currently, there are no available scientific reports from receptor binding studies to characterize the affinity or selectivity of this compound for any specific biological receptor.

Targeted protein degradation has emerged as a novel therapeutic modality. One prominent approach involves Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. core.ac.uknih.gov

Cereblon (CRBN), a substrate receptor within the CUL4A E3 ligase complex, is frequently utilized in PROTAC design. researchgate.net Small molecules known as molecular glues can also induce the degradation of neo-substrate proteins by binding to CRBN. nih.govrug.nl

There is no evidence in the current scientific literature to suggest that this compound or its direct analogues function as PROTACs or molecular glues, nor are there any studies reporting their binding to CRBN or involvement in targeted protein degradation mechanisms.

In Vitro Bioactivity Spectrum of Thiomorpholinediones

This section explores the documented biological activities of compounds structurally related to this compound, focusing on their potential anticancer and antimicrobial properties as determined by in vitro assays.

The evaluation of a compound's cytotoxicity against various cancer cell lines is a primary step in identifying potential anticancer agents. nih.govmdpi.com Methodologies like the MTT or sulforhodamine-B assays are commonly used to determine a compound's IC50 (the concentration required to inhibit the growth of 50% of cells). nih.govnih.gov

Despite the importance of this research area, a review of published studies reveals no specific data on the in vitro anticancer activity of this compound against myeloma, colon, liver, breast, or neuroblastoma cancer cell lines.

The search for new antimicrobial agents is critical in combating infectious diseases. eurekaselect.compensoft.net In vitro screening of compounds against various bacterial and fungal strains is essential for identifying new leads. nih.govnih.gov Studies on analogues containing the 4-methylphenyl moiety have shown some promising results.

Antibacterial Activity of Analogues:

A study investigating novel 1,2,4-triazole (B32235) compounds bearing a D,L-methionine moiety identified analogues with a 4-methylphenyl substituent as having notable antibacterial activity. mdpi.com Specifically, compound 6c (3-mercapto-4-(4-methylphenyl)-5-[1-(3-nitrobenzoylamino)-3-methylthio]-propyl-1,2,4-triazole) showed promising activity against Gram-positive bacteria Bacillus anthracis and Bacillus cereus. mdpi.com

Another class of analogues, dispiropyrrolidines, was assessed for antimicrobial activity. mdpi.com Compound 4e , which features a p-methylphenyl group, demonstrated excellent activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimal inhibitory concentration (MIC) four times lower than the reference drug, Amoxicillin. mdpi.com

Antifungal Activity of Analogues:

While various heterocyclic compounds are known to possess antifungal properties, mdpi.commdpi.com there is no specific data available from in vitro assays on the antifungal activity of this compound itself.

The tables below summarize the antimicrobial findings for these analogues.

Table 1: In Vitro Antibacterial Activity of Analogue 6c

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Bacillus anthracis ATCC 8705 | 6.25 |

| Bacillus cereus ATCC 10987 | 12.5 |

| Staphylococcus aureus ATCC 25923 | >100 |

| Sarcina lutea ATCC 9341 | >100 |

| Escherichia coli ATCC 25922 | >100 |

Data sourced from M. D. Bratan et al., 2009. mdpi.com

Table 2: In Vitro Antibacterial Activity of Analogue 4e

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 64 |

| Reference Drug (Amoxicillin) | 256 |

Data sourced from A. Dandia et al., 2022. mdpi.com

Anti-inflammatory Pathways and Modulation (in vitro)

The thiomorpholine (B91149) scaffold and its derivatives have been investigated for their potential to modulate inflammatory pathways. In vitro studies suggest that these compounds can interfere with key mediators of inflammation. For instance, certain thoughtfully substituted morpholine (B109124) and thiomorpholine derivatives are recognized for their anti-inflammatory properties. jchemrev.comresearchgate.net

One of the primary mechanisms explored is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. Research into related heterocyclic structures has shown that specific substitutions can lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory agents with a potentially improved safety profile. researchgate.net For example, studies on thiazolidinedione-quinoline hybrids, which share structural similarities, indicate they can modulate cytokines involved in the inflammatory cascade. Furthermore, the presence of electron-withdrawing groups on an associated phenyl ring has been linked to anti-inflammatory activity in some thiazolidine-2,4-dione derivatives. nih.gov Monobactam derivatives featuring a morpholine nucleus have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), another important target in inflammatory processes. jchemrev.com

Antioxidant Effects (in vitro)

Derivatives of thiomorpholine have demonstrated significant antioxidant capabilities in various in vitro assays. jchemrev.comresearchgate.net These compounds have been shown to effectively inhibit lipid peroxidation and scavenge free radicals.

A key area of investigation has been the inhibition of ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. nih.govscilit.com In these studies, several thiomorpholine derivatives, particularly those incorporating a known antioxidant moiety as the N-substituent, have exhibited potent activity. jchemrev.comnih.govresearchgate.net For some of these compounds, the concentration required for 50% inhibition (IC50) was found to be as low as 7.5 µM, indicating substantial antioxidant potential. jchemrev.comjchemrev.comnih.govscilit.comresearchgate.net The antioxidant activity of these derivatives is often attributed to their ability to act as radical scavengers. researchgate.net

The table below summarizes the in vitro antioxidant activity of selected thiomorpholine analogues.

| Compound Type | Assay | Endpoint | Result |

| N-substituted Thiomorpholine Derivative | Inhibition of ferrous/ascorbate-induced lipid peroxidation | IC50 | As low as 7.5 µM nih.gov |

| Schiff base derivatives of thiomorpholine | Antioxidant Activity | - | Enhanced activity observed jchemrev.com |

Antiviral Activities (in vitro)

The antiviral potential of compounds related to the thiomorpholine scaffold has been explored, particularly against plant viruses. A study focusing on novel 4-thioquinazoline derivatives that incorporate a chalcone (B49325) moiety revealed promising activity against the Tobacco Mosaic Virus (TMV). mdpi.com

In this in vitro study, the compounds were assessed for their protective, curative, and inactivation activities against TMV. Several derivatives demonstrated efficacy superior to that of the commercial antiviral agent Ribavirin. Specifically, compounds designated as M2 and M6 showed significant protective activities, with 50% effective concentration (EC50) values of 138.1 µg/mL and 154.8 µg/mL, respectively, compared to 436.0 µg/mL for Ribavirin. mdpi.com These findings suggest that the 4-thio-scaffold may serve as a valuable backbone for the development of new antiviral agents. mdpi.com

The table below presents the in vitro anti-TMV activity of lead compounds from the study.

| Compound | Activity Type | EC50 (µg/mL) |

| M2 | Protection | 138.1 mdpi.com |

| M6 | Protection | 154.8 mdpi.com |

| Ribavirin (Standard) | Protection | 436.0 mdpi.com |

Other Investigational Biological Activities (in vitro models)

Beyond the aforementioned activities, the thiomorpholine scaffold has been evaluated in various other in vitro models, demonstrating a broad spectrum of biological potential.

Immunomodulatory Activity: Certain organosulfur compounds, which include the sulfur-containing thiomorpholine ring, have been shown to act as biological response modifiers. For instance, studies on compounds like 1,3-dithiane (B146892) have demonstrated the ability to activate neutrophil functional activity, suggesting a potential to augment phagocyte functions. nih.gov This activation includes the stimulation of reactive oxygen species (ROS) production in neutrophils. nih.gov

Antidiabetic Activity: The thiomorpholine core has been identified as a component of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of agents used in the treatment of type 2 diabetes mellitus. jchemrev.comresearchgate.net In vitro studies of thiomorpholine-bearing compounds designed as DPP-IV inhibitors have yielded IC50 values as low as 3.40 µmol/L. jchemrev.com Furthermore, related heterocyclic structures like 1,3,5-trisubstituted-thiohydantoins and thiazolidine-2,4-diones have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.govnih.gov

Hypocholesterolemic and Hypolipidemic Activity: A series of thiomorpholine derivatives have been synthesized and shown to possess significant hypocholesterolemic and hypolipidemic properties in vitro. jchemrev.comnih.govscilit.comresearchgate.net These compounds are structurally similar to substituted morpholines known for these activities. nih.govscilit.com In models using Triton WR-1339-induced hyperlipidemic rats, the most active compounds demonstrated a profound ability to decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) by as much as 80%, 78%, and 76%, respectively. nih.govscilit.com It has been suggested that these molecules may also function as squalene (B77637) synthase inhibitors. nih.govscilit.com

Structure-Activity Relationships (SAR) of this compound Derivatives in Biological Contexts

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of thiomorpholine-3,5-dione (B1330260) and related derivatives have provided valuable insights into how chemical modifications influence their biological effects.

For antidiabetic activity, computational and in vitro studies on α-glucosidase inhibitors have highlighted the importance of substituents on the N-phenyl ring. jchemrev.com Electron-releasing groups, such as methyl or methoxy (B1213986) groups, have been shown to enhance inhibitory activity, suggesting that an improved resonance effect plays a crucial role. jchemrev.com Conversely, for the anti-inflammatory activity of some related thiazolidine-dione derivatives, the presence of electron-withdrawing groups at the para position of the phenyl ring appears to be beneficial. nih.gov

In the context of antimicrobial activity, SAR studies of certain thiomorpholine oxazolidinones indicated a preference for small, lipophilic groups at the C-5 position for improved potency against gram-positive bacteria. jchemrev.com The addition of a fluorine atom to a pyrrole (B145914) derivative containing a thiomorpholine moiety resulted in a compound with better activity and lower toxicity, highlighting the impact of halogen substitution. jchemrev.com

Positional Isomerism and Pharmacological Response

The spatial arrangement of atoms and functional groups within a molecule, including positional isomerism, can significantly impact its pharmacological profile. In the study of N-aryl-substituted thiomorpholine-3,5-diones, the presence of ortho-substituents on the N-aryl ring led to restricted rotation around the N-aryl bond. researchgate.net This phenomenon, known as atropisomerism, results in stable diastereomers at room temperature, which could potentially interact differently with biological targets and thus elicit distinct pharmacological responses. researchgate.net

The importance of the relative positions of heteroatoms within the core ring structure has also been demonstrated. A comparative study of 1,3-dithiane and its positional isomer 1,4-dithiane (B1222100) revealed a stark difference in their ability to activate neutrophil ROS production; 1,3-dithiane was an activator while 1,4-dithiane was not. nih.gov This finding underscores that subtle changes in the heterocyclic scaffold can lead to a complete loss or gain of a specific biological activity.

Stereochemical Effects on Biological Activity

The stereochemistry of 4-arylthiomorpholine-3,5-dione derivatives can have a significant impact on their biological activity. This is primarily due to the phenomenon of atropisomerism, which arises from restricted rotation around the N-aryl single bond. This restriction is particularly evident in ortho-substituted N-aryl thiomorpholine-3,5-diones, leading to the existence of stable diastereomers at room temperature. mdpi.comnih.gov

The differential spatial arrangement of substituents in these stereoisomers can lead to varying affinities and interactions with biological targets. Generally, the three-dimensional structure of a molecule is a critical determinant of its pharmacological action, influencing target binding, metabolism, and distribution. jchemrev.com For a molecule to elicit a biological response, it must fit into a specific binding site on a target macromolecule, such as an enzyme or receptor. The fixed orientation of substituents in different stereoisomers can result in one isomer having a much higher binding affinity than another.

While the synthesis and dynamic stereochemistry of a range of N-aryl-substituted thiomorpholine-3,5-diones have been described, including the characterization of their crystal structures, specific in vitro studies detailing the differential biological activities of the individual stereoisomers of this compound are not extensively available in the public domain. mdpi.comnih.gov However, the principle of stereoselectivity in drug action is well-established, suggesting that the distinct spatial arrangements of the atropisomers of this compound and its analogues would likely result in differences in their in vitro biological profiles.

Table 1: Stereochemical Considerations in 4-Arylthiomorpholine-3,5-dione Analogues

| Feature | Description | Implication for Biological Activity |

| Atropisomerism | Existence of stable stereoisomers due to restricted rotation around the N-aryl bond, particularly with ortho-substitution. mdpi.comnih.gov | Different isomers can exhibit varied potencies and selectivities for biological targets due to distinct three-dimensional conformations. |

| Chirality | The non-superimposable mirror-image relationship between enantiomers. | Enantiomers can have different affinities for chiral biological macromolecules like enzymes and receptors, leading to stereospecific biological effects. jchemrev.com |

Correlations between Lipophilicity and In Vitro Activity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. jchemrev.commdpi.comresearchgate.net It describes the tendency of a compound to dissolve in fatty or nonpolar environments versus aqueous or polar environments. For a compound to be effective in vitro, it must often traverse cellular membranes to reach its intracellular target.

The lipophilicity of this compound and its analogues is expected to play a crucial role in their in vitro activity. A moderate level of lipophilicity is generally considered optimal for passive diffusion across cell membranes. jchemrev.com If a compound is too hydrophilic (low log P), it may have difficulty crossing the lipid bilayer of the cell membrane. Conversely, if it is overly lipophilic (high log P), it may become sequestered in the lipid membrane or bind non-specifically to other cellular components, thus reducing its effective concentration at the target site. jchemrev.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of heterocyclic compounds have frequently demonstrated a correlation between lipophilicity and biological activity. mdpi.com For the 4-arylthiomorpholine-3,5-dione series, it is anticipated that variations in the substituents on the N-phenyl ring would significantly alter the lipophilicity of the molecules. For instance, the addition of nonpolar groups would increase log P, while the introduction of polar functionalities would decrease it.

Table 2: Hypothetical Correlation of Lipophilicity and In Vitro Activity for 4-Arylthiomorpholine-3,5-dione Analogues

| Analogue Substitution (on Phenyl Ring) | Expected Change in Lipophilicity (log P) | Potential Impact on In Vitro Cellular Activity |

| Addition of alkyl or halo groups | Increase | May enhance membrane permeability up to an optimal point. |

| Addition of hydroxyl or carboxyl groups | Decrease | May reduce membrane permeability but could increase aqueous solubility. |

| No substitution (4-phenyl) | Baseline | Reference for comparison with substituted analogues. |

Cellular Uptake and Intracellular Localization Studies (In vitro cellular models)

The ability of this compound and its analogues to enter cells and reach their site of action is fundamental to their biological activity. In vitro cellular models, such as cultured cancer cell lines, are essential tools for investigating the mechanisms of cellular uptake and determining the subcellular localization of drug candidates.

The primary mechanism by which small molecules like this compound cross the cell membrane is often passive diffusion, which is largely governed by the compound's physicochemical properties, including its lipophilicity, size, and charge. nih.gov However, other mechanisms such as facilitated diffusion or active transport involving membrane transporter proteins cannot be ruled out without specific experimental investigation. mdpi.com

Once inside the cell, the compound's distribution to different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) will depend on its specific chemical properties and its affinity for various subcellular components. The intracellular localization is critical as it determines whether the compound can interact with its intended target. For example, if the target is a nuclear enzyme, the compound must be able to cross the nuclear membrane.

Techniques such as confocal laser scanning microscopy, often using fluorescently labeled analogues of the compound of interest, can be employed to visualize its uptake and distribution within cells. nih.gov Quantitative analysis of intracellular drug concentration can be performed using methods like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

Specific experimental data on the cellular uptake and intracellular localization of this compound and its analogues in in vitro cellular models is currently limited in the scientific literature. Such studies would be invaluable for understanding the mechanism of action of this class of compounds and for designing derivatives with improved cellular penetration and target engagement. The potential for these compounds to be substrates of efflux pumps, which can actively transport drugs out of the cell and contribute to drug resistance, would also be an important area for investigation. mdpi.comresearchgate.net

Table 3: Potential Mechanisms of Cellular Uptake and Factors Influencing Intracellular Localization

| Process | Description | Key Influencing Factors |

| Passive Diffusion | Movement of the compound across the cell membrane down its concentration gradient without the help of a transport protein. nih.gov | Lipophilicity, molecular size, charge, and the presence of hydrogen bond donors/acceptors. |

| Facilitated Diffusion | Transport across the cell membrane via a carrier protein, following the concentration gradient. | Affinity for specific transporter proteins. |

| Active Transport | Movement against a concentration gradient, requiring energy and a transporter protein. mdpi.com | Recognition by specific influx transporters (e.g., solute carriers). |

| Efflux | Active removal of the compound from the cell by efflux pumps (e.g., P-glycoprotein). | Substrate specificity for efflux transporters. |

| Intracellular Localization | Accumulation of the compound in specific subcellular compartments. | Affinity for organelle-specific components (e.g., lipids, proteins, nucleic acids). |

Derivatives and Analogues of 4 4 Methylphenyl Thiomorpholine 3,5 Dione

Design Principles for Novel Thiomorpholinedione Structures

The design of new analogues based on the 4-(4-methylphenyl)thiomorpholine-3,5-dione scaffold is guided by established medicinal chemistry principles aimed at understanding and improving structure-activity relationships (SAR). Key considerations include the modification of the N-aryl substituent, alterations to the heterocyclic core, and the introduction of conformational constraints.

The N-aryl group is a primary target for modification. The 4-methylphenyl moiety in the parent compound can be systematically altered to probe the effects of electronics, sterics, and lipophilicity on biological activity. Design strategies often involve:

Electronic Modulation : Replacing the methyl group with electron-donating (e.g., methoxy (B1213986), amino) or electron-withdrawing (e.g., halogen, nitro, cyano) groups can influence the electronic density of the aryl ring and the nitrogen atom, potentially affecting target interactions and metabolic stability.

Steric Exploration : Varying the size and position of substituents on the phenyl ring helps to map the steric tolerance of the target's binding pocket. Introducing bulky groups (e.g., tert-butyl) or exploring different substitution patterns (ortho, meta) can define the optimal spatial arrangement for activity. Studies on N-aryl-substituted thiomorpholine-3,5-diones have shown that ortho-substitution can lead to restricted rotation around the N-aryl bond, creating stable diastereomers at room temperature, a phenomenon known as atropisomerism. researchgate.net This conformational restriction can be a powerful tool to lock the molecule into a bioactive conformation.

Modification of the thiomorpholine-3,5-dione (B1330260) ring itself is another important design strategy. While maintaining the core dione (B5365651) feature, which may be crucial for hydrogen bonding interactions with a biological target, other positions can be altered. Substitution at the C2 and C6 positions of the thiomorpholine (B91149) ring could introduce new chiral centers and vectors for interaction with the target protein. Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can significantly alter the polarity, geometry, and hydrogen bond accepting capacity of the scaffold. semanticscholar.org

Synthesis and Exploration of Related Thiomorpholinediones

The synthesis of thiomorpholine-3,5-dione and its derivatives is accessible through established chemical routes, allowing for the systematic exploration of chemical space around the core scaffold.

A general and effective method for synthesizing a library of N-aryl-substituted thiomorpholine-3,5-diones involves a two-step process starting from thiodiglycolic acid. researchgate.net First, thiodiglycolic acid is cyclized using a dehydrating agent like acetic anhydride (B1165640) to form thiodiglycolic anhydride. The subsequent reaction of this anhydride with a corresponding aniline (B41778) (in this case, 4-methylaniline or other substituted anilines) yields the desired N-aryl-thiomorpholine-3,5-dione. researchgate.net

A more contemporary approach involves a coupling agent to facilitate the final cyclization step. The reaction of thiodiglycolic acid with the desired aniline first produces a mono-amide intermediate. This intermediate can then be cyclized under mild conditions using a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) to afford the target imides in good yields. researchgate.net

Below is a table summarizing the synthesis of various N-aryl thiomorpholine-3,5-dione analogues.

| Compound | N-Aryl Substituent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Phenyl | 75 | researchgate.net |

| 2 | 4-Methylphenyl | 82 | researchgate.net |

| 3 | 4-Methoxyphenyl | 78 | researchgate.net |

| 4 | 4-Chlorophenyl | 85 | researchgate.net |

| 5 | 4-Nitrophenyl | 90 | researchgate.net |

| 6 | 2-Methylphenyl | 65 | researchgate.net |

| 7 | 2,6-Dimethylphenyl | 55 | researchgate.net |

Modifying the thiomorpholine-3,5-dione ring system itself can lead to novel scaffolds with distinct three-dimensional shapes and properties. Two key strategies are the creation of spirocyclic and fused-ring systems.

Spiro Derivatives : Spirocycles, where two rings share a single atom, can introduce conformational rigidity and novel exit vectors for substituents. While specific examples starting from this compound are not prevalent in the literature, general synthetic strategies for creating spiro-diones can be envisioned. For instance, multicomponent reactions are a powerful tool for constructing complex spirocyclic systems. A three-component reaction of an arylamine, isatin, and a cyclic dione like cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org A similar conceptual approach could be adapted to create spiro-thiomorpholinediones by designing appropriate precursors that incorporate the thiomorpholine-3,5-dione moiety.

Fused Systems : Fusing an additional ring to the thiomorpholine-3,5-dione core can significantly alter the scaffold's shape and electronic properties, potentially leading to new interactions with a biological target. For example, a scaffold hopping approach was used to discover potent tankyrase inhibitors by developing 2-(phenyl)-3H-benzo spirochem.comjchemrev.comthieno[3,2-d]pyrimidin-4-one derivatives from a benzothieno[2,3-c]quinolin-6(5H)-one hit. nih.gov This demonstrates how fusing aromatic systems can lead to potent and selective compounds. Synthetic routes to fused thiomorpholines could involve intramolecular cyclization reactions of appropriately functionalized N-aryl thiomorpholinediones.

Comparative Biological Activity Profiles of Thiomorpholinedione Libraries

The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities. jchemrev.com Derivatives of thiomorpholine have been reported to exhibit activities including antibacterial, anti-inflammatory, anticancer, and neuroleptic properties. jchemrev.comnih.gov

A comprehensive comparative analysis of a library of N-substituted thiomorpholine-3,5-diones centered around the 4-(4-methylphenyl) analogue would be essential to elucidate detailed SAR. Such a study would typically involve screening the library against a specific biological target (e.g., an enzyme or receptor) to determine the potency (e.g., IC₅₀ or EC₅₀ values) of each compound.

| N-Aryl Substituent | Hypothesized Activity Trend | Rationale |

|---|---|---|

| 4-Methyl (Parent) | Baseline | Provides a balance of lipophilicity and size. |

| 4-Chloro | Potentially Increased | The chloro group is a bioisostere of the methyl group but adds a polar interaction capability (halogen bonding) and alters electronics. |

| 4-Methoxy | Variable | Adds a hydrogen bond acceptor and can be metabolically labile. Effect depends on whether H-bond acceptance is favorable in the binding pocket. |

| 4-Nitro | Potentially Increased Potency, but Poor PK | Strong electron-withdrawing group and H-bond acceptor. Often associated with toxicity and rapid metabolism. |

| 2-Methyl | Potentially Decreased | Ortho-substitution could cause steric hindrance with the binding site, although the induced atropisomerism could also lock into a more active conformation. |

| Unsubstituted Phenyl | Potentially Decreased | Removal of the 4-methyl group may reduce favorable hydrophobic interactions. |

This hypothetical table illustrates how SAR data would be analyzed. Actual results would depend entirely on the specific biological target.

Scaffold Hopping and Bioisosteric Replacements based on this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the key biological activity of a parent compound. nih.gov These approaches are particularly useful for enhancing ADME profiles, escaping patent-protected chemical space, or eliminating structural liabilities. spirochem.comresearchgate.net

Bioisosteric Replacements: This strategy involves replacing a functional group or substructure with another that has similar physical or chemical properties, leading to similar biological activity. ufrj.br

For the 4-Methylphenyl Ring : The entire N-aryl moiety can be considered a key pharmacophoric element. Classical bioisosteres for the phenyl ring include other aromatic heterocycles like pyridine (B92270), thiophene, or pyrimidine. These replacements can introduce heteroatoms that may act as hydrogen bond acceptors or donors, alter metabolic pathways, and modulate solubility. drughunter.com For example, replacing the phenyl ring with a pyridine ring can increase aqueous solubility and introduce a basic handle for salt formation.

For the Thiomorpholine-3,5-dione Core : The sulfur atom could be replaced by an oxygen (morpholine-3,5-dione) or a methylene (B1212753) group (piperidine-3,5-dione). The dione functionality itself could be replaced by other groups capable of similar hydrogen bonding interactions, such as a cyclic sulfonamide.

Scaffold Hopping: This is a more drastic approach where the entire core scaffold is replaced with a structurally different one that maintains the original three-dimensional arrangement of key functional groups. nih.gov Starting from this compound, a scaffold hopping exercise might seek to replace the central thiomorpholinedione ring. A computational approach could be used to search for scaffolds that can present an N-aryl group and two carbonyl mimics in a similar spatial orientation. For instance, a hydantoin (B18101) or succinimide (B58015) ring could potentially serve as a replacement scaffold, presenting a different set of physicochemical properties while mimicking the key interactions of the original core. A successful scaffold hop was demonstrated in a program that identified a preclinical candidate for visceral leishmaniasis by replacing a problematic core with ten alternative scaffolds, ultimately leading to a more soluble and non-genotoxic compound. dundee.ac.uk

The following table lists potential bioisosteric replacements and scaffold hops for the title compound.

| Original Moiety | Bioisosteric Replacement / Scaffold Hop | Potential Advantage |

| 4-Methylphenyl | 4-Chlorophenyl, 4-Trifluoromethylphenyl | Altered electronics, potential for halogen bonding |

| 4-Methylphenyl | Pyridyl, Thienyl | Improved solubility, altered metabolism |

| Thiomorpholine-3,5-dione (Sulfur) | Morpholine-3,5-dione (Oxygen) | Modified polarity and H-bond potential |

| Thiomorpholine-3,5-dione (Core) | Hydantoin | Different chemical series, novel IP |

| Thiomorpholine-3,5-dione (Core) | N-Aryl-pyrrolidine-2,5-dione (Succinimide) | Reduced ring size, different conformational profile |

These strategies provide rational pathways to expand the chemical diversity around the this compound structure, aiming for the discovery of new chemical entities with superior drug-like properties.

Future Research Directions and Potential Applications Excluding Clinical/safety/dosage

Development of 4-(4-Methylphenyl)thiomorpholine-3,5-dione as Molecular Probes

The inherent structure of this compound presents an intriguing starting point for the development of molecular probes. The aryl substituent and the thiomorpholine-dione core could be chemically modified to incorporate fluorophores or other reporter groups. Such probes could be invaluable tools in cell biology and biochemistry for visualizing and tracking specific biological processes or molecules. Future research could focus on synthesizing analogs with tailored photophysical properties for applications in fluorescence microscopy and other bio-imaging techniques.

Integration into Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. With a molecular weight appropriate for a fragment library, this compound could be screened against a wide array of biological targets, such as enzymes and receptors. Its thiomorpholine-dione scaffold offers a three-dimensional structure that could facilitate unique binding interactions. Investigating the binding of this fragment to various protein targets through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could reveal novel starting points for the development of more potent and selective modulators of disease-relevant proteins.

Use in Chemical Biology for Target Validation Studies